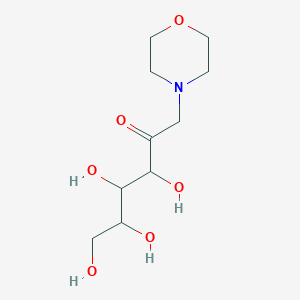
1-Deoxy-1-morpholino-D-fructose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Deoxy-1-morpholino-D-fructose is a derivative of D-fructose, where the hydroxyl group at the first carbon is replaced by a morpholino group. This compound is known for its role in glycation assays and is an analog of the 1-deoxy-1-amino-fructose radical found in glycated proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Deoxy-1-morpholino-D-fructose can be synthesized through the reaction of D-fructose with morpholine under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the proper formation of the morpholino group at the first carbon position .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Deoxy-1-morpholino-D-fructose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent sugar or other derivatives.
Substitution: The morpholino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Deoxy-1-morpholino-D-fructose has several applications in scientific research:
Chemistry: Used as a standard in glycation assays to measure the concentration of glycated proteins in serum samples.
Biology: Helps in studying the glycation process and its effects on proteins and cellular functions.
Industry: Utilized in the development of assays and analytical methods for detecting glycated proteins.
Mécanisme D'action
The mechanism of action of 1-Deoxy-1-morpholino-D-fructose involves its interaction with proteins to form glycated productsThese AGEs can affect protein function and are implicated in various diseases, including diabetes and aging .
Comparaison Avec Des Composés Similaires
1-Deoxy-1-morpholino-D-fructose is unique due to its specific substitution of the hydroxyl group with a morpholino group. Similar compounds include:
1-Deoxy-1-amino-D-fructose: An analog with an amino group instead of a morpholino group.
1-Deoxy-1-morpholino-D-glucose: A glucose derivative with a morpholino group at the first carbon.
1-Deoxy-1-morpholino-D-galactose: A galactose derivative with a morpholino group at the first carbon.
These compounds share similar properties but differ in their specific sugar backbones and functional groups, leading to variations in their chemical behavior and applications .
Propriétés
Formule moléculaire |
C10H19NO6 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one |
InChI |
InChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2 |
Clé InChI |
JPANQHVKLYKLEB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(=O)C(C(C(CO)O)O)O |
Synonymes |
1-deoxy-1-morpholinofructose 1-DMF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















